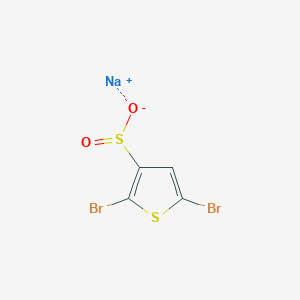![molecular formula C11H13NO4 B13180595 [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol](/img/structure/B13180595.png)
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is a chemical compound with the molecular formula C11H13NO4 and a molecular weight of 223.23 g/mol . This compound is characterized by the presence of a nitrophenyl group attached to an oxolane ring, which is further connected to a methanol group. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol typically involves the reaction of a suitable oxolane derivative with a nitrophenyl compound under controlled conditions. The reaction is often carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The nitrophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) are often employed.
Major Products Formed
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted nitrophenyl oxolane derivatives.
Scientific Research Applications
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is utilized in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. The oxolane ring provides structural stability and influences the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
[(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol]: This compound shares a similar oxolane ring structure but differs in its functional groups and overall molecular complexity.
Uniqueness
[(2R,4R)-4-(3-Nitrophenyl)oxolan-2-yl]methanol is unique due to its specific stereochemistry and the presence of a nitrophenyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
[(2R,4R)-4-(3-nitrophenyl)oxolan-2-yl]methanol |
InChI |
InChI=1S/C11H13NO4/c13-6-11-5-9(7-16-11)8-2-1-3-10(4-8)12(14)15/h1-4,9,11,13H,5-7H2/t9-,11+/m0/s1 |
InChI Key |
FZWYNPKHGULRLN-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Canonical SMILES |
C1C(COC1CO)C2=CC(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Methoxy-2-{[(3-methylbutan-2-yl)oxy]methyl}aniline](/img/structure/B13180517.png)
![6-Formyl-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid](/img/structure/B13180523.png)
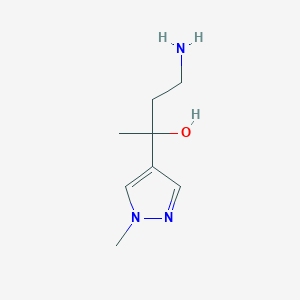
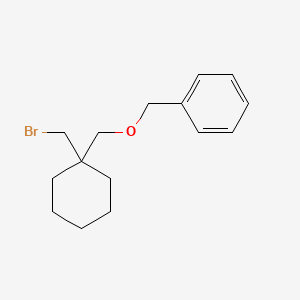
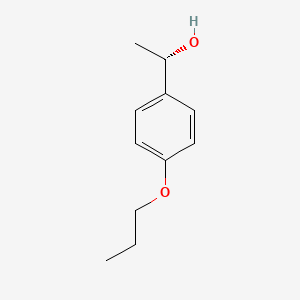
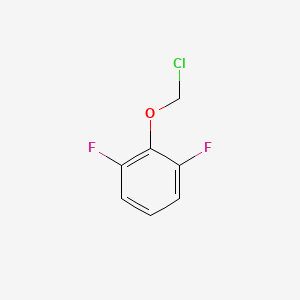
![({[3-(Bromomethyl)-3-methylpentyl]oxy}methyl)benzene](/img/structure/B13180549.png)

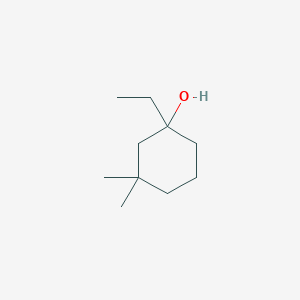
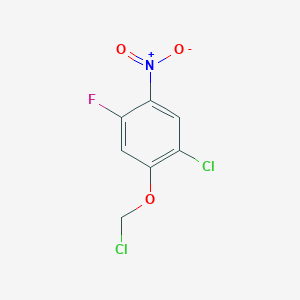

![2,2,2-trifluoroethyl N-[6-(pyrrolidin-1-yl)pyridin-3-yl]carbamate](/img/structure/B13180598.png)
![1-[3-(Piperazin-1-yl)azetidin-1-yl]propan-1-one](/img/structure/B13180602.png)
